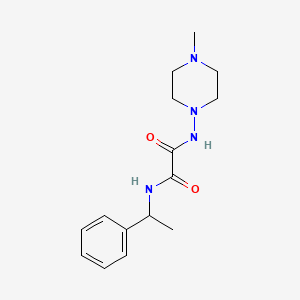

N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide

Description

N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide (CAS 903255-42-5) is a synthetic oxalamide derivative characterized by a 4-methylpiperazine group at the N1-position and a 1-phenylethyl substituent at the N2-position. The molecular formula is C24H32N4O3, with a molecular weight of 424.5 g/mol . The 4-methylpiperazine moiety is commonly associated with enhanced solubility and receptor-binding interactions in pharmaceuticals, while the 1-phenylethyl group may contribute to lipophilicity and membrane permeability .

Properties

IUPAC Name |

N'-(4-methylpiperazin-1-yl)-N-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-12(13-6-4-3-5-7-13)16-14(20)15(21)17-19-10-8-18(2)9-11-19/h3-7,12H,8-11H2,1-2H3,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXRNXNLLYISAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NN2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide typically involves the condensation of 4-methylpiperazine with 1-phenylethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade reagents, solvents, and equipment to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives .

Scientific Research Applications

N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential anti-inflammatory and analgesic effects.

Medicine: Explored as a potential therapeutic agent for the treatment of pain and inflammation.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in the inflammatory response. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

Key Observations :

- Piperazine Derivatives : The target compound and analogs like 1049394-50-4 incorporate piperazine or phenylpiperazine groups, which enhance solubility and enable interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors).

- Aromatic Substitutions : Chlorophenyl (GMC-3, ) and fluorophenyl (Compound 28, ) groups are common in antimicrobial and anticancer agents, likely due to their electron-withdrawing effects and metabolic stability.

- Heterocyclic Moieties : The isoindoline-dione group in GMC-3 and pyridyl group in S336 introduce planar aromatic systems, facilitating π-π stacking interactions in enzyme binding.

Antiviral Activity

Compounds with thiazolyl and pyrrolidinyl substituents (e.g., , Compounds 13–15) inhibit HIV entry by targeting the CD4-binding site. For example, Compound 13 showed antiviral activity with an LC-MS purity of 90% .

Enzyme Inhibition

Cytochrome P450 4F11-activated inhibitors (e.g., Compounds 19–23, ) target stearoyl coenzyme A desaturase (SCD), a key enzyme in lipid metabolism. Compound 21 achieved an 83% synthesis yield, highlighting efficient synthetic routes for methoxyphenethyl-substituted oxalamides .

Flavor and Food Additives

Anticancer Potential

Regorafenib analogs (e.g., Compounds 2c and 3c, ) incorporate fluorophenyl and trifluoromethyl groups, demonstrating cytotoxic activity. For instance, Compound 1c (CAS 886943-54-0) has a melting point of 260–262°C, indicative of high thermal stability .

Biological Activity

N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide is a synthetic compound belonging to the class of piperazine derivatives. These derivatives are recognized for their diverse biological activities and potential therapeutic applications. This compound has gained attention for its possible anti-inflammatory and analgesic properties, which may be beneficial in treating various conditions.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, contributing to the compound's biological activity.

- Oxalamide Group : This functional group is known for its role in enhancing the compound's solubility and biological interactions.

- Phenylethyl Moiety : The presence of this group may influence the compound's ability to interact with biological targets.

The molecular formula of this compound is with a molecular weight of approximately 290.36 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by regulating the production of prostaglandins .

Therapeutic Applications

Research indicates that this compound may have potential applications in:

- Anti-inflammatory Treatments : By inhibiting COX enzymes, the compound could reduce inflammation and associated pain.

- Analgesic Effects : Its ability to modulate pain pathways suggests it may serve as an effective analgesic agent.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| N1-(4-methylpiperazin-1-yl)-N2-(4-fluorophenyl)oxalamide | C16H22F2N4O2 | Fluorine substitution may enhance lipophilicity. |

| N1-(4-methylpiperazin-1-yl)-N2-(benzyl)oxalamide | C17H24N4O2 | Benzyl group may alter receptor binding affinity. |

This table highlights how variations in substituents can influence the biological properties and therapeutic potential of piperazine derivatives.

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound:

- In vitro Studies : Laboratory experiments demonstrated significant inhibition of COX enzymes, supporting its potential as an anti-inflammatory agent.

- Animal Models : Preclinical trials indicated that this compound effectively reduced inflammation and pain in animal models, showcasing its therapeutic promise.

- Molecular Docking Studies : Computational analyses suggest favorable binding interactions between the compound and target enzymes, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Synthesis Optimization Q: What methodologies are effective for synthesizing N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide with high purity? A: The compound can be synthesized via stepwise coupling of substituted amines using oxalyl chloride or activated esters. Key steps include:

- Amine activation: Reacting 4-methylpiperazine with ethyl oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the intermediate N1-(4-methylpiperazin-1-yl)oxalyl chloride.

- Coupling with 1-phenylethylamine: Adding the intermediate to 1-phenylethylamine in the presence of a base (e.g., triethylamine) to promote nucleophilic substitution.

- Purification: Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization from ethanol for >95% purity .

Structural Confirmation Q: Which analytical techniques are critical for confirming the structure of this compound? A: A combination of spectroscopic methods ensures structural integrity:

- NMR spectroscopy: ^1H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., piperazine CH₂ at δ 2.3–2.8, aromatic protons at δ 7.2–7.5). ^13C NMR confirms carbonyl carbons (δ 160–165 ppm) .

- Mass spectrometry: ESI-MS or HRMS validates the molecular ion ([M+H]+ at m/z ≈ 357.2) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.